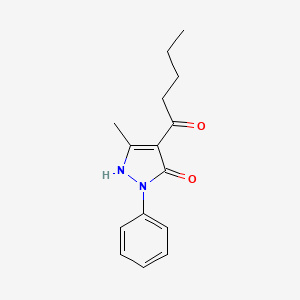
5-methyl-4-pentanoyl-2-phenyl-1H-pyrazol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-methyl-4-pentanoyl-2-phenyl-1H-pyrazol-3-one is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemicals, and material science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-4-pentanoyl-2-phenyl-1H-pyrazol-3-one typically involves the cyclocondensation of hydrazine derivatives with 1,3-diketones. One common method is the reaction of phenylhydrazine with 4-pentanoyl-3-methyl-2-pyrazolin-5-one under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or acetic acid at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems are often employed to ensure consistent quality and efficiency in production.
Analyse Des Réactions Chimiques
Types of Reactions
5-methyl-4-pentanoyl-2-phenyl-1H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield reduced pyrazole compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions include oxidized pyrazole derivatives, reduced pyrazole compounds, and various substituted pyrazole derivatives, depending on the reagents and conditions used .
Applications De Recherche Scientifique
5-methyl-4-pentanoyl-2-phenyl-1H-pyrazol-3-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anti-inflammatory, analgesic, and anticancer properties.
Mécanisme D'action
The mechanism of action of 5-methyl-4-pentanoyl-2-phenyl-1H-pyrazol-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In biological systems, it may interact with cellular pathways involved in inflammation, pain, or cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid
- 3,5-dimethyl-1-phenyl-1H-pyrazole
- 4-acetyl-3-methyl-1-phenyl-1H-pyrazole
Uniqueness
5-methyl-4-pentanoyl-2-phenyl-1H-pyrazol-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
92593-07-2 |
|---|---|
Formule moléculaire |
C15H18N2O2 |
Poids moléculaire |
258.32 g/mol |
Nom IUPAC |
5-methyl-4-pentanoyl-2-phenyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C15H18N2O2/c1-3-4-10-13(18)14-11(2)16-17(15(14)19)12-8-6-5-7-9-12/h5-9,16H,3-4,10H2,1-2H3 |
Clé InChI |
YHVQJTTUXUQBSL-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(=O)C1=C(NN(C1=O)C2=CC=CC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Bromo-2-[4-(4-bromophenoxy)phenyl]-1H-indole](/img/structure/B14363230.png)

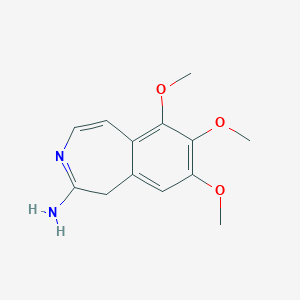


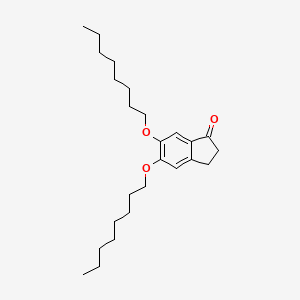
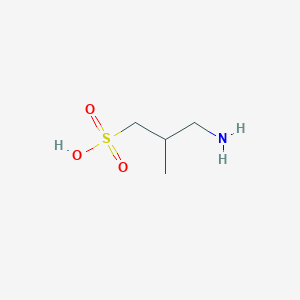
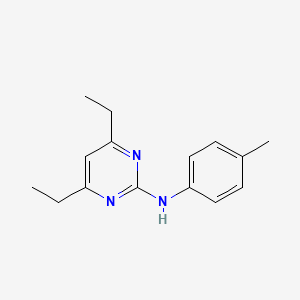
![6-Methoxy-2',4,4,4'-tetramethyl-4,5-dihydro[1,1'-biphenyl]-2(3H)-one](/img/structure/B14363279.png)

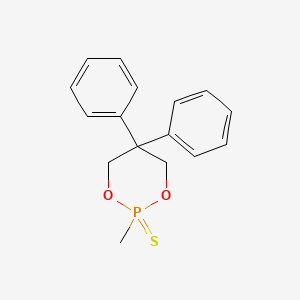
![N~1~,N~4~-Bis[(dimethylamino)methyl]butanediamide](/img/structure/B14363300.png)
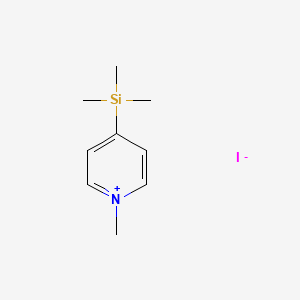
![[(E)-(2-bromo-1-phenylethylidene)amino] benzoate](/img/structure/B14363307.png)
